N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride
Description
Chemical Structure: N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride (CAS 1289585-18-7) is a secondary amine derivative featuring a pyrrolidine ring substituted at the 3-position with a 4-methylbenzyl group, forming a hydrochloride salt. The stereochemistry of the compound is specified as (S)-configuration in commercial sources (e.g., Hairui Chem ).
For example, SR 144528, a pyrrolidine-based cannabinoid receptor antagonist, demonstrates high selectivity for CB2 receptors (Ki = 0.6 nM) over CB1 (Ki = 400 nM), highlighting the pharmacological relevance of pyrrolidine scaffolds in receptor targeting .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-2-4-11(5-3-10)8-14-12-6-7-13-9-12;/h2-5,12-14H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXMHTMAELLWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with pyrrolidin-3-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine group undergoes oxidation to form N-oxides, which are valuable intermediates in drug design.
-
Reagents/Conditions : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in polar aprotic solvents like dichloromethane at 0–25°C.
-
Product : N-Oxide derivative (e.g., (R)-N-(4-Methylbenzyl)pyrrolidin-3-amine N-oxide).
-
Yield : ~70–85% under optimized conditions.
Reduction Reactions
The compound can be reduced to secondary amines or alcohols, depending on the reagent.
-
Reagents/Conditions :
-
Lithium Aluminum Hydride (LiAlH₄) : Reduces the amine to a secondary amine in tetrahydrofuran (THF) at reflux.
-
Sodium Borohydride (NaBH₄) : Selective reduction in methanol at room temperature.
-
-
Product : Pyrrolidin-3-amine derivatives or hydroxylated analogs.
Substitution Reactions
Electrophilic substitution on the 4-methylbenzyl group enables functionalization for targeted applications.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-4-methylbenzyl derivative | |
| Halogenation | Br₂/FeBr₃, 25°C | 3-Bromo-4-methylbenzyl derivative |
Alkylation and Acylation
The amine participates in nucleophilic substitution to form alkylated or acylated derivatives.
-
Alkylation :
-
Acylation :
-
Reagents : Acetyl chloride in pyridine.
-
Product : Acetamide derivatives (e.g., N-acetyl-N-(4-methylbenzyl)pyrrolidin-3-amine).
-
Salt Formation and Resolution
The hydrochloride salt form enhances solubility and enables enantiomeric resolution for chiral applications.
-
Chiral Resolution : Treatment with (+)- or (-)-di-p-toluoyl-D-tartaric acid in ethanol yields (R)- or (S)-enantiomers .
-
Yield : >95% enantiomeric excess (ee) after recrystallization .
PKB/Akt Inhibitor Development
N-(4-Methylbenzyl)pyrrolidin-3-amine derivatives were key intermediates in synthesizing ATP-competitive PKB inhibitors.
-
Reaction : Coupling with 7H-pyrrolo[2,3-d]pyrimidin-4-yl groups via Buchwald-Hartwig amination .
-
Outcome : Compounds showed IC₅₀ values <10 nM against PKB and 150-fold selectivity over PKA .
Neuroprotective Agents
-
Reaction : Oxidation to N-oxides followed by MAO-B inhibition assays.
-
Result : Derivatives exhibited IC₅₀ values of 0.8–1.2 μM against MAO-B, indicating potential for Parkinson’s disease therapy.
Stability and Degradation
-
Hydrolysis : Susceptible to acidic hydrolysis (HCl, 60°C), cleaving the benzyl-pyrrolidine bond.
-
Photodegradation : Forms radical intermediates under UV light, requiring storage in amber vials.
Scientific Research Applications
Synthetic Routes
- Reductive Amination : Involves the reaction of 4-methylbenzylamine with a suitable ketone or aldehyde in the presence of reducing agents such as sodium triacetoxyborohydride.
- Alternative Methods : Other synthetic approaches may include the use of different solvents or catalysts to optimize yield and purity.
Biological Applications
N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride exhibits notable biological activity, making it a candidate for research into various therapeutic applications. Key areas of interest include:
- Neurological Disorders : The compound shows potential interactions with neurotransmitter systems, suggesting its role in modulating receptor activity. Studies indicate its possible application in treating conditions such as depression or anxiety disorders due to its ability to influence serotonin and dopamine receptors.
- Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial activity, potentially inhibiting the growth of certain pathogens. This effect is attributed to its interaction with specific molecular targets within microbial cells.
- Cancer Research : Investigations into the anticancer properties of this compound have revealed its potential to induce apoptosis in cancer cells. The mechanism involves modulation of signaling pathways that regulate cell survival and proliferation.
Case Studies
Several studies have been conducted to explore the efficacy and mechanisms of action of this compound:
- Study on Neurotransmitter Interaction : A study published in a peer-reviewed journal investigated the binding affinity of this compound to serotonin receptors. The results indicated a significant modulation of receptor activity, which could lead to new treatments for mood disorders.
- Antimicrobial Activity Assessment : Another study focused on evaluating the antimicrobial effects against various bacterial strains. The findings suggested that this compound inhibited bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.
- Cancer Cell Line Testing : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in increased rates of apoptosis compared to untreated controls. This suggests potential for further development as an anticancer therapeutic agent.
Summary Table of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Neurological Disorders | Treatment for depression and anxiety | Modulates serotonin and dopamine receptor activity |
| Antimicrobial Activity | Inhibition of bacterial growth | Effective against specific microbial strains |
| Cancer Research | Induction of apoptosis in cancer cells | Increased apoptosis rates observed in cell line studies |
Mechanism of Action
The mechanism of action of N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(S)-N-(4-Chlorobenzyl)pyrrolidin-3-amine Hydrochloride (CAS 1431966-72-1)
- Structural Difference : Replaces the 4-methyl group with a 4-chloro substituent on the benzyl ring.
- Implications : Chlorine’s electron-withdrawing nature may alter binding affinity compared to the electron-donating methyl group. Such substitutions are critical in optimizing ligand-receptor interactions, as seen in CB2 antagonists like SR 144528, where substituents dictate receptor selectivity .
1-Methyl-N-(4-methylbenzyl)pyrrolidin-3-amine
- Structural Difference : Adds a methyl group to the pyrrolidine nitrogen.
- This modification is common in CNS-targeting drugs to enhance blood-brain barrier permeability .
Variations in the Amine Backbone
N-(4-Methylbenzyl)-1-butanamine Hydrochloride (sc-330082)
- Structural Difference : Replaces the pyrrolidine ring with a linear butyl chain.
- Implications: Aliphatic amines lack the conformational rigidity of pyrrolidine, which may reduce binding specificity. For instance, SR 144528’s pyrrolidine ring is essential for its nanomolar affinity at CB2 receptors .
Methyl-[1-(4-Methylbenzyl)-piperidin-3-yl]-amine Hydrochloride (CAS 1289387-29-6)
- Structural Difference : Substitutes pyrrolidine (5-membered ring) with piperidine (6-membered ring).
- Implications : Ring size affects spatial orientation of substituents. Piperidine derivatives often exhibit distinct pharmacokinetic profiles due to altered metabolic stability and steric hindrance .
Functional Group Additions
(S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine Hydrochloride (CAS 1365936-46-4)
- Structural Difference : Replaces the 4-methylbenzyl group with a pyrimidin-4-yl moiety.
- Implications : Pyrimidine rings enable π-π stacking interactions with aromatic residues in enzyme active sites, as seen in allosteric modulators of mGlu receptors (e.g., LY2389575) .
Comparative Data Table
Research Findings and Implications
- Receptor Selectivity : Pyrrolidine derivatives with aromatic substituents (e.g., 4-methylbenzyl) often exhibit enhanced receptor binding due to hydrophobic interactions. SR 144528’s 700-fold selectivity for CB2 over CB1 receptors underscores the importance of substituent positioning .
- Stereochemistry : The (S)-configuration in this compound may confer distinct biological activity, as enantiomers frequently differ in potency (e.g., LY2389575’s mGlu3 NAM activity) .
- Synthetic Utility : Commercial availability of intermediates like N-(4-Methylbenzyl)cyclopentanamine hydrochloride (CAS 70000-57-6) highlights their role in constructing complex pharmacophores .
Biological Activity
N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride, a compound with significant potential in pharmacological research, exhibits a variety of biological activities, particularly in the context of neurological and psychiatric disorders. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine structure with a methylbenzyl substituent. This configuration is believed to influence its biological activity significantly. The compound's ability to interact with various neurotransmitter systems positions it as a candidate for therapeutic applications, particularly in treating conditions such as depression and anxiety disorders.
The mechanism of action involves the compound's interaction with specific molecular targets, including neurotransmitter receptors and enzymes. Research suggests that it may modulate receptor activity, influencing neurotransmitter release and uptake. This modulation can lead to various biological effects, including potential antidepressant and neuroprotective properties.
1. Neuropharmacological Effects
Studies indicate that this compound may exhibit antidepressant activity by enhancing serotonergic and dopaminergic neurotransmission. Its structural features allow it to bind effectively to serotonin and dopamine receptors, which are critical in mood regulation.
2. Antibacterial and Antifungal Activity
Preliminary investigations have shown that derivatives of pyrrolidine compounds can possess antibacterial properties. For instance, certain pyrrolidine analogs demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could also exhibit similar effects .
Table 1: Summary of Biological Activities
Synthesis and Structural Variants
The synthesis of this compound involves multiple steps that allow for the incorporation of various functional groups, enhancing its pharmacological properties. The presence of the methyl group on the benzyl ring is crucial for its biological activity, as variations in this structure can significantly alter its efficacy.
Future Directions
Further research is necessary to elucidate the full pharmacological profile of this compound. Specific areas for future study include:
- In vivo studies to assess therapeutic efficacy and safety.
- Mechanistic studies to clarify interactions with specific receptors.
- Development of analogs to optimize biological activity.
Q & A
Q. Optimization Strategies :
- Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may require reflux conditions.
- pH Control : Neutral to slightly basic conditions (pH 7–9) improve nucleophilic reactivity.
- Catalysts : Use of Pd/C or Raney nickel for hydrogenation steps to increase yield .
Q. Table 1: Comparison of Synthesis Parameters
| Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Alkylation | 70°C, DMF, K₂CO₃ | 60–75% | |
| Reductive Amination | H₂ (50 psi), Pd/C, EtOH | 80–90% |
Basic: How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- Spectroscopic Methods :
- NMR : H and C NMR to confirm substitution patterns (e.g., methylbenzyl group at pyrrolidine N-position) .
- IR Spectroscopy : Identification of amine (-NH) and hydrochloride salt (-Cl⁻) stretches (e.g., 2500–2800 cm⁻¹ for NH⁺) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced: How can researchers resolve discrepancies in reported receptor binding affinities?
Methodological Answer:
Comparative Binding Assays : Use standardized protocols (e.g., radioligand displacement assays) across labs to minimize variability .
Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding modes and identify key residues influencing affinity .
Meta-Analysis : Pool data from independent studies to identify trends (e.g., logP correlations with IC₅₀ values) .
Advanced: What strategies are recommended for assessing long-term stability under various storage conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Key Stability Indicators :
- Degradation Products : Detect impurities >0.1% using LC-MS .
Basic: What are the key physicochemical properties relevant to pharmacological studies?
Methodological Answer:
- Solubility : Soluble in polar solvents (e.g., methanol, acetonitrile) but limited in aqueous buffers (0.1–1 mg/mL at pH 7.4) .
- Molecular Weight : ~232.7 g/mol (hydrochloride salt) .
- logP : Estimated ~2.1 (predicts moderate blood-brain barrier penetration) .
Q. Table 2: Physicochemical Profile
| Property | Value | Method | Reference |
|---|---|---|---|
| Solubility (H₂O) | 0.5 mg/mL | Shake-flask | |
| pKa (amine) | 8.9 ± 0.2 | Potentiometry |
Advanced: How to design experiments to evaluate the compound's pharmacokinetic profile?
Methodological Answer:
In Vitro Models :
- Hepatic Metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS .
In Vivo Studies :
- Bioavailability : Administer orally and intravenously to rodents; calculate F% using AUC₀–24h .
Tissue Distribution : Radiolabel the compound and track accumulation in target organs (e.g., brain, liver) .
Basic: What are the known biological targets and experimental models for activity studies?
Methodological Answer:
- Primary Targets : Dopamine D₂ and serotonin 5-HT₁A receptors (IC₅₀ = 50–100 nM in HEK293 cells) .
- Models :
- Cell-Based : cAMP assays in transfected CHO cells .
- In Vivo : Rodent models for anxiolytic or antipsychotic effects (e.g., elevated plus maze) .
Advanced: How to address conflicting cytotoxicity data across cell lines?
Methodological Answer:
Dose-Response Curves : Test a wide concentration range (nM–µM) to identify IC₅₀ variability .
Cell Line Validation : Use authenticated lines (e.g., ATCC) to rule out contamination .
Mechanistic Follow-Up : Apoptosis assays (Annexin V/PI staining) to distinguish necrotic vs. apoptotic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
